N-Methoxycarbonylmaleimide
Overview
Description
Synthesis Analysis
The synthesis of N-Methoxycarbonylmaleimide-related compounds often involves regioselective reduction processes. For example, 3-Methoxymaleimide and its N-alkyl derivatives can be synthesized by base-promoted N-alkylation, followed by reduction with sodium borohydride to yield methyl 5-hydroxytetramates, which are useful intermediates in synthesizing a variety of tetramate derivatives (Issa et al., 2006).
Molecular Structure Analysis
The molecular structure of N-Methoxycarbonylmaleimide derivatives has been elucidated through various structural studies. For instance, cycloadducts formed with maleic anhydride and N-methylmaleimide show the degree of C-C bond lengthening, which correlates with their reactivity towards retro-Diels-Alder reactions (Goh et al., 2008).
Chemical Reactions and Properties
N-Methoxycarbonylmaleimide undergoes various chemical reactions, including spontaneous alternating copolymerization with methoxyallene to produce alternating copolymers and adducts, showcasing its reactivity and versatility in polymer chemistry (Yamamoto et al., 1999).
Scientific Research Applications
N-Hydroxysuccinimide, a related compound, demonstrates a chemically reversible redox response, serving as a mediator for the oxidation of benzyl alcohol in specific conditions (Kishioka & Yamada, 2006).
N-Phenylmaleimide, another derivative, has been studied for its reaction with methanol, leading to the production of specific compounds with potential applications in organic chemistry (Finnegan & Mueller, 1965).
Certain derivatives of N-phenylmaleimide have shown low toxicity and the ability to inhibit melanoma growth, suggesting potential as leads for developing new anticancer agents (Noldin et al., 2015).
N-Cyclohexylmaleimide has been synthesized for applications in heat-resistant transparent methacrylic resin (Kita, Kishino, & Nakagawa, 1997).
The Diels-Alder reactions involving N-phenylmaleimide and 2(1H)-pyridones under specific conditions are studied for the production of isoquinuclidine derivatives (Hoshino, Matsuzaki, & Fujita, 2008).
Maleimido acids and maleoylpeptides are used for preparing a wide range of biochemically interesting conjugates due to their reactivity toward thiol groups, indicating potential applications in biochemistry and molecular biology (Keller & Rudinger, 1975).
The study of copolymerization of N-carbethoxymaleimide with divinyl ether indicates applications in polymer science, particularly in the creation of polymers with diverse molecular weights and comonomer ratios (Butler & Zampini, 1977).
A study on the reaction of thioacetamide with N-arylmaleimides producing various compounds suggests applications in organic synthesis and pharmaceutical chemistry (Aseeva et al., 2022).
The regioselective synthesis of methyl 5-hydroxytetramates from 3-methoxymaleimides offers potential applications in the synthesis of various tetramate derivatives (Issa et al., 2006).
Enzyme-activated surfactants for the dispersion of carbon nanotubes represent an application in materials science and nanotechnology (Cousins et al., 2009).
Radical polymerization studies of n-(ethoxycarbonylphenyl)maleimides indicate applications in polymer chemistry, particularly in creating polymers with excellent thermal stability and solubility in various solvents (Matsumoto, Oki, & Otsu, 1992).
Vinyl chloride/N-phenylmaleimide copolymerization studies highlight applications in improving heat resistance and homogeneity in PVC, relevant in materials science and polymer technology (Du et al., 2000).
Reactions of methoxy-(2-trimethylsilyl)ethoxycarbene with various functional groups, including Michael acceptors, are significant in organic chemistry and synthesis (Pole, Sharma, & Warkentin, 1996).
Supramolecular hydrogels utilizing derivatives of N-methoxycarbonylmaleimide have applications in ligand-receptor interaction studies, thermal and pH perturbation, and chiral recognition, indicating potential in biochemical and pharmaceutical research (Zhang et al., 2003).
A study on a methotrexate binding protein fraction from L1210 lymphocyte plasma membranes, using derivatives of N-methoxycarbonylmaleimide, suggests potential applications in cancer research and therapy (McCormick et al., 1979).
Bismaleimides treated with BDA yield novel bis-type 7-azanorbornane derivatives, indicating applications in organic synthesis and pharmaceuticals (Zaima, Matsuno, & Mitsuhashi, 1988).
Preparation of maleimide-modified oligonucleotides using N-Methoxycarbonylmaleimide provides a method with high control over the final construct, relevant in molecular biology and genetic engineering (Kjærsgaard, Hansen, & Gothelf, 2022).
A mitochondria-immobilized fluorescent probe developed using derivatives of N-methoxycarbonylmaleimide effectively detects hypochlorite in living cells, tissues, and zebrafish, showing potential in biological imaging and diagnostics (Li et al., 2020).
Safety And Hazards
When handling N-Methoxycarbonylmaleimide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
methyl 2,5-dioxopyrrole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c1-11-6(10)7-4(8)2-3-5(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAZQXZGAVBLRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204311 | |
Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxycarbonylmaleimide | |
CAS RN |
55750-48-6 | |
Record name | N-(Methoxycarbonyl)maleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55750-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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